Polyvinylsulfuric Acid Potassium Salt

Description

Contextualization of Polyelectrolytes in Macromolecular Science

Macromolecular science is the study of large molecules, or polymers, which are composed of repeating structural units known as monomers. Polyelectrolytes are a distinct and important class of polymers characterized by the presence of ionizable groups on their repeating units. gatech.edu When dissolved in a polar solvent, such as water, these groups dissociate, leaving the polymer chain with a net charge and releasing counterions into the solution. gatech.edu This dual nature, exhibiting properties of both polymers and electrolytes, imparts unique behaviors to their solutions, such as electrical conductivity and high viscosity. gatech.edu

Polyelectrolytes are ubiquitous in both biological and industrial systems. Many biological macromolecules, including DNA, proteins, and glycosaminoglycans, are polyelectrolytes whose charge characteristics are fundamental to their structure and function. gatech.edu Synthetic polyelectrolytes have found a wide array of applications, acting as thickeners, emulsifiers, flocculants, and clarifying agents in various industries. gatech.edu They are utilized in water treatment, oil recovery, and are components in many consumer products like soaps and cosmetics. gatech.edu

Significance of Polyvinylsulfuric Acid Potassium Salt as an Anionic Polyelectrolyte

This compound, with the chemical formula (-CH₂CH(OSO₃K)-)ₙ, is a prominent example of a strong anionic polyelectrolyte. chembk.com The term "strong" refers to the fact that the sulfuric acid groups are fully deprotonated over a wide pH range, resulting in a consistently high negative charge density along the polymer chain. This high charge density is a defining feature of PVSK and is central to its scientific and industrial significance. chembk.com

The strong anionic nature of PVSK makes it a valuable tool in various research and analytical applications. One of the most notable uses is as a titrant in colloidal titration, a method for determining the charge density of cationic polymers and other positively charged colloidal particles. arxiv.org The principle of this technique relies on the stoichiometric neutralization reaction between the anionic PVSK and the cationic analyte. arxiv.org The endpoint of the titration is typically detected by a color change of an indicator that responds to the first excess of PVSK. fishersci.com

Furthermore, the ability of PVSK to form stable complexes with cationic species through electrostatic interactions is exploited in the formation of polyelectrolyte multilayers (PEMs). The layer-by-layer (LbL) assembly technique, where substrates are alternately dipped in solutions of oppositely charged polyelectrolytes, can be used to create thin films with controlled thickness and properties. nih.gov PVSK's consistent charge makes it an ideal candidate for the anionic component in such assemblies.

The interaction of PVSK with various materials and its influence on their properties have been the subject of numerous studies. For instance, its role as a flocculant for cationic colloids is a direct consequence of its ability to neutralize surface charges and bridge particles. aquaenergyexpo.comresearchgate.net

Overview of Research Paradigms and Theoretical Frameworks Applicable to this compound Systems

The behavior of polyelectrolyte solutions, including those of PVSK, is complex due to the long-range nature of electrostatic interactions. Several theoretical frameworks have been developed to describe and predict their properties.

A foundational concept in polyelectrolyte theory is counterion condensation , most notably described by the Manning theory . This theory posits that for highly charged polyelectrolytes, a fraction of the counterions will "condense" onto the polymer backbone, effectively reducing its linear charge density to a critical value. aps.org This phenomenon occurs when the electrostatic attraction between the polyion and the counterions overcomes the thermal energy that would otherwise allow the counterions to diffuse freely in the solution. aps.org Manning's theory provides a limiting law that has been successfully applied to understand the colligative properties of dilute polyelectrolyte solutions. mdpi.comtdl.org

Another critical theoretical tool is the Poisson-Boltzmann (PB) equation . This mean-field theory describes the distribution of ions in the vicinity of a charged surface or molecule by relating the electrostatic potential to the charge density of the mobile ions, which are assumed to follow a Boltzmann distribution. theisticscience.comcapes.gov.br The PB equation has been widely used to model the electrical double layer around charged particles and macromolecules, including polyelectrolytes. nih.govarxiv.org While it has limitations, particularly in accounting for ion-ion correlations and the finite size of ions, it provides a valuable framework for understanding ion distributions and electrostatic free energies in polyelectrolyte systems. rsc.org

The conformation of polyelectrolyte chains in solution is often discussed in terms of their persistence length , which is a measure of the chain's stiffness. The total persistence length is considered to be the sum of the intrinsic (or bare) persistence length of the polymer backbone and an electrostatic component. The electrostatic persistence length arises from the repulsion between the charged groups on the chain, which tends to make the chain more rigid and extended. gatech.eduarxiv.org Theoretical models, such as those developed by Odijk, Skolnick, and Fixman (OSF theory), relate the electrostatic persistence length to the ionic strength of the solution. researchgate.net At high salt concentrations, the electrostatic interactions are screened, leading to a decrease in the electrostatic persistence length and a more flexible chain conformation. rsc.org

These theoretical paradigms provide a basis for interpreting experimental observations of PVSK solutions and for predicting their behavior in various applications.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value/Description | Reference |

| Chemical Formula | (-CH₂CH(OSO₃K)-)ₙ | chembk.com |

| Appearance | Off-white to beige crystalline powder | chembk.com |

| Solubility | Soluble in water | fishersci.com |

| Ionic Nature | Strong anionic polyelectrolyte | chembk.com |

Table 2: Applications of this compound in Research

| Application | Principle of Use | Key Findings/Observations |

| Colloidal Titration | Acts as a negatively charged titrant to quantify positively charged species. | Provides a simple and rapid method for determining the charge density of cationic polymers and colloids. arxiv.orgfishersci.com |

| Layer-by-Layer (LbL) Assembly | Serves as the anionic component in the sequential deposition of polyelectrolyte multilayers. | Enables the formation of stable, ordered thin films with controlled thickness and functionality. nih.gov |

| Flocculation | Neutralizes the charge of and bridges cationic colloidal particles, leading to their aggregation. | Effective in the removal of suspended cationic particles from aqueous solutions. aquaenergyexpo.comresearchgate.net |

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;ethenyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O4S.K/c1-2-6-7(3,4)5;/h2H,1H2,(H,3,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZAPMUSQALINQD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

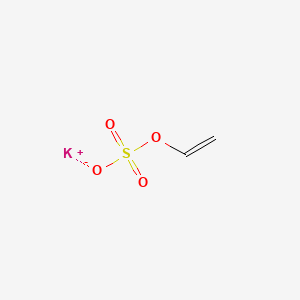

C=COS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3KO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25191-25-7 (Parent) | |

| Record name | Sulfuric acid, monoethenyl ester, homopolymer, potassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026837423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70948046 | |

| Record name | Potassium ethenyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26837-42-3, 25191-25-7 | |

| Record name | Sulfuric acid, monoethenyl ester, homopolymer, potassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026837423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, monoethenyl ester, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, monoethenyl ester, homopolymer, potassium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium ethenyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Polyvinyl sulphuric acid potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Polymerization Mechanisms of Polyvinylsulfuric Acid Potassium Salt

Monomer Preparation and Precursors for Polyvinylsulfuric Acid Potassium Salt Synthesis

The synthesis of this compound can be approached through two primary strategies: the polymerization of a vinylsulfonic acid monomer or the post-polymerization modification of a pre-existing polymer.

The principal monomer used is Vinylsulfonic acid (VSA) , the simplest unsaturated sulfonic acid. atamanchemicals.com The preparation of VSA itself can be achieved through several chemical routes. One common industrial method involves the alkaline hydrolysis of carbyl sulfate (B86663), which is produced from ethylene (B1197577) and sulfur trioxide. Another pathway is the sulfochlorination of chloroethane, which is then followed by dehydrohalogenation to yield vinylsulfonyl chloride, and finally, hydrolysis of the acid chloride to produce VSA. atamanchemicals.com

An alternative and distinct synthetic route avoids the direct polymerization of VSA. Instead, it begins with Polyvinyl alcohol (PVA) as a polymeric precursor. european-science.com In this methodology, PVA is reacted with a sulfonating agent, such as chlorosulfonic acid. european-science.com This reaction introduces sulfate groups onto the hydroxyl moieties of the PVA backbone, effectively converting it into Polyvinylsulfuric acid. This post-polymerization modification strategy offers a different approach to obtaining the desired polyacid backbone. european-science.com

| Precursor | Chemical Name | Synthetic Role |

| Vinylsulfonic Acid (VSA) | Ethenesulfonic acid | Monomer for direct polymerization. atamanchemicals.com |

| Polyvinyl Alcohol (PVA) | Poly(ethen-1-ol) | Polymeric backbone for post-polymerization sulfonation. european-science.com |

| Chlorosulfonic Acid | Sulfurochloridic acid | Sulfonating agent for converting PVA to Polyvinylsulfuric acid. european-science.com |

Polymerization Pathways Leading to this compound

The formation of the polymer backbone from vinyl monomers is typically achieved through chain-growth polymerization. smolecule.com The specific pathway chosen can significantly influence the polymer's final properties, such as molecular weight and molecular weight distribution.

Free Radical Polymerization Techniques

Free radical polymerization is a prevalent and extensively studied method for producing polymers from vinyl monomers, including Vinylsulfonic acid (VSA). smolecule.comfujifilm.com This process occurs in three main stages: initiation, propagation, and termination. fujifilm.com Research on the free radical polymerization of VSA has shown that reaction conditions, such as pH, play a critical role. Studies have found that the conversion of the monomer into polymer is maximized in acidic media and minimized in basic conditions. researchgate.netresearchgate.net

Advanced controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have also been applied to monomers with sulfonic acid groups. d-nb.inforsc.org RAFT polymerization allows for the synthesis of polymers with low dispersity and high end-group fidelity, offering precise control over the polymer architecture. d-nb.infoflinders.edu.au This method relies on a chain-transfer agent (CTA) to mediate the polymerization, enabling the production of well-defined homopolymers and block copolymers. rsc.org

Emulsion and Solution Polymerization Approaches

Beyond bulk polymerization, other techniques are employed to manage reaction kinetics and thermodynamics.

Emulsion polymerization involves dispersing the monomer in a continuous phase, typically water, with the aid of an emulsifier or surfactant. diva-portal.org The polymerization is initiated in the aqueous phase, and the reaction proceeds within monomer-swollen micelles, leading to the formation of a stable polymer colloid or latex. diva-portal.orgyoutube.com This method is advantageous for achieving high molecular weights and fast polymerization rates while effectively controlling the heat generated by the exothermic reaction. youtube.com It has been noted as a potential method for polymerizing vinylsulfonic acid, particularly when it is a component in a copolymer system. google.com

Solution polymerization is another key strategy where the monomer and the initiator are dissolved in a non-reactive solvent. wikipedia.org The solvent helps to dissipate the heat of polymerization and reduce the viscosity of the reaction mixture, which can otherwise become problematic at high conversions. wikipedia.org Water is a common solvent for the polymerization of water-soluble monomers like VSA. researchgate.netresearchgate.net A significant consideration in solution polymerization is the potential for chain transfer to the solvent, which can limit the achievable molecular weight of the polymer. wikipedia.org The final polymer remains dissolved in the solvent, which can be advantageous for applications where the polymer is used in solution, such as in coatings or adhesives. wikipedia.org

| Polymerization Technique | Description | Key Advantages |

| Free Radical Polymerization | A chain reaction involving free radicals to polymerize monomers. fujifilm.com | Versatile for many vinyl monomers, can be performed under mild conditions. fujifilm.com |

| Emulsion Polymerization | Polymerization occurs in micelles dispersed in a continuous phase (e.g., water). diva-portal.org | Excellent heat transfer, high molecular weight, and high reaction rates. youtube.com |

| Solution Polymerization | Monomer and initiator are dissolved in a non-reactive solvent. wikipedia.org | Good heat control, reduced viscosity, direct use of the polymer solution. wikipedia.org |

Role of Initiators in this compound Formation

Initiators are chemical species that start the chain-growth polymerization process by generating active species, typically free radicals. sigmaaldrich.com The choice of initiator is critical and depends on the polymerization method and desired reaction conditions.

Thermal Initiators: These compounds decompose upon heating to generate free radicals. tcichemicals.com Common classes include azo compounds, such as 2,2'-azobisisobutyronitrile (AIBN), and organic peroxides, like benzoyl peroxide (BPO). fujifilm.comtcichemicals.com For the polymerization of VSA in aqueous solutions, water-soluble initiators are preferred. A specific example used in research is 2,2'-azobis(2-methylpropanediamine) dihydrochloride (B599025). researchgate.netresearchgate.net Water-soluble persulfates, such as potassium persulfate (KPS), are also widely used to initiate polymerization in aqueous media for monomers like acrylic acid. nih.govgoogle.com

Redox Initiators: These systems consist of an oxidizing agent and a reducing agent, which generate radicals at lower temperatures than thermal initiators. A persulfate/metabisulfite couple is an example of a redox system used for the solution polymerization of acrylic acid. mdpi.com

Photoinitiators: These initiators generate radicals upon exposure to light, allowing for polymerization to be triggered by UV or visible light. tcichemicals.com This enables spatial and temporal control over the initiation process.

In some advanced systems, such as acid-triggered RAFT polymerization, the acid itself can play a dual role in both initiating and accelerating the polymerization, eliminating the need for conventional thermal initiators. d-nb.infoflinders.edu.au

| Initiator Type | Examples | Mechanism of Action |

| Azo Compounds | 2,2'-Azobis(isobutyronitrile) (AIBN), 2,2'-Azobis(2-methylpropanediamine) dihydrochloride researchgate.netresearchgate.net | Thermal decomposition releases N₂ gas and forms two carbon-centered radicals. fujifilm.com |

| Peroxides | Benzoyl Peroxide (BPO), Potassium Persulfate (KPS) tcichemicals.comnih.gov | The weak O-O bond cleaves upon heating to form two oxygen-centered radicals. fujifilm.com |

| Redox Systems | Persulfate/Metabisulfite mdpi.com | Reaction between an oxidizing and a reducing agent generates radicals at low temperatures. mdpi.com |

Neutralization Reactions for Potassium Salt Formation

The direct product of the polymerization of vinylsulfonic acid or the sulfonation of polyvinyl alcohol is polyvinylsulfuric acid (PVSA). To obtain the final target compound, this polymeric acid must be converted into its potassium salt through a neutralization reaction. smolecule.comchembk.com

This process involves reacting the acidic polymer with a suitable potassium-containing base. The sulfonic acid groups (-SO₃H) along the polymer chain donate a proton to the base, resulting in the formation of the sulfonate salt (-SO₃K) and a byproduct, typically water. This reaction is a fundamental acid-base neutralization applied to a polymeric system. chembk.com

Various neutralizing agents can be employed, with potassium hydroxide (B78521) (KOH) being a primary choice. Other potential bases include potassium carbonate (K₂CO₃) and potassium bicarbonate (KHCO₃). google.com The neutralization is typically carried out in a solution, and the resulting this compound can then be isolated. Patents describing the neutralization of similar organic sulfuric acids, such as lauryl sulfuric acid, detail processes where an aqueous solution of the neutralizing agent is reacted with the acid to produce the final salt slurry or solution. google.com The careful control of this step is important to ensure complete conversion to the salt form without causing degradation of the polymer.

Solvent-Based Synthetic Strategies

Solvents play a critical role in multiple stages of the synthesis of this compound. The choice of solvent is dictated by the specific synthetic step, whether it is polymerization, polymer modification, or neutralization.

In solution polymerization , the solvent serves as the reaction medium. For water-soluble monomers like VSA, water is the logical and most commonly used solvent. researchgate.netwikipedia.org The use of an aqueous solution facilitates the dissolution of the monomer and a water-soluble initiator, creating a homogeneous reaction system. google.com

In the post-polymerization modification strategy, where polyvinyl alcohol is the precursor, the sulfonation reaction with chlorosulfonic acid can be performed under solvent-free conditions. european-science.com However, the use of a suitable non-reactive solvent can help to control the reaction temperature and ensure homogeneous modification of the polymer.

During the neutralization step, a solvent is essential to bring the polyvinylsulfuric acid and the potassium base into contact. Water is again the most common solvent, as both the polyacid and the resulting potassium salt are water-soluble. cymitquimica.com After neutralization, the solvent must often be removed to isolate the final solid product. wikipedia.org

Optimization of Synthetic Conditions for this compound Yield and Purity

The synthesis of this compound (PVSK) is a nuanced process, with the final yield and purity of the polymer being highly dependent on the careful control of various reaction parameters. The optimization of these conditions is crucial for producing a polymer with desired characteristics, such as high molecular weight and low polydispersity, which are critical for its various applications. The primary method for synthesizing PVSK is the free-radical polymerization of its monomer, potassium vinyl sulfate. This process involves the use of a chemical initiator to begin the polymerization chain reaction.

Key parameters that are manipulated to optimize the synthesis of PVSK include initiator concentration, temperature, monomer concentration, and the purification method of the final product. Each of these factors can significantly influence the polymerization kinetics and, consequently, the properties of the resulting polymer.

Influence of Initiator Concentration

Below is a hypothetical data table illustrating the general trends observed when varying the initiator concentration in the synthesis of a vinyl polymer like PVSK.

| Initiator Concentration (mol/L) | Polymer Yield (%) | Average Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |

| 0.001 | 75 | 250,000 | 1.8 |

| 0.005 | 85 | 150,000 | 1.6 |

| 0.010 | 92 | 100,000 | 1.5 |

| 0.050 | 95 | 50,000 | 1.4 |

This table is illustrative and based on general principles of free-radical polymerization.

Effect of Temperature

Temperature plays a significant role in the polymerization of potassium vinyl sulfate. An increase in reaction temperature generally leads to an increase in the rate of decomposition of the initiator, which in turn increases the rate of polymerization and can lead to a higher polymer yield. However, excessively high temperatures can also increase the rate of chain transfer and termination reactions, which can limit the molecular weight of the resulting polymer and potentially lead to a broader molecular weight distribution (higher PDI). Finding the optimal temperature is therefore a balance between achieving a high reaction rate and maintaining control over the polymer's molecular characteristics.

Impact of Monomer Concentration

The concentration of the potassium vinyl sulfate monomer in the reaction mixture also affects the polymerization process. A higher monomer concentration can lead to a higher rate of polymerization and a higher molecular weight, as the propagating radical chains have a greater availability of monomer units to add. However, very high monomer concentrations can lead to practical issues such as increased viscosity of the reaction medium, which can hinder effective mixing and heat transfer, potentially leading to a loss of control over the polymerization and a broader molecular weight distribution.

Purification of this compound

Post-polymerization purification is a critical step to ensure the high purity of the final PVSK product. The primary impurities to be removed are unreacted potassium vinyl sulfate monomers, the initiator and its byproducts, and any low molecular weight oligomers. Due to the polyelectrolytic nature of PVSK, dialysis is a particularly effective purification method.

In this process, the aqueous solution of the crude PVSK is placed in a dialysis bag with a semi-permeable membrane. This membrane has a specific molecular weight cut-off (MWCO) that allows small molecules like unreacted monomers and salts to pass through into the surrounding dialysis medium (typically deionized water), while retaining the larger PVSK polymer chains. The dialysis medium is changed periodically to maintain a high concentration gradient and ensure efficient removal of impurities. The process is typically continued until the conductivity of the dialysate remains constant, indicating that all ionic impurities have been removed. The purified PVSK is then usually recovered by lyophilization (freeze-drying) to obtain a dry, powdered product.

Molecular Architecture and Conformational Dynamics of Polyvinylsulfuric Acid Potassium Salt

Polymeric Backbone Structure and Repeating Units

The foundational structure of Polyvinylsulfuric acid potassium salt consists of a simple yet robust hydrocarbon backbone, typical of vinyl polymers. This backbone is formed by the polymerization of vinyl sulfate (B86663) monomers. The resulting polymer is composed of repeating monomeric units of potassium ethenyl sulfate. chembk.comcymitquimica.com The chemical structure features a chain of covalently bonded carbon atoms, with each alternate carbon atom bearing a pendant sulfate group (-OSO₃⁻) neutralized by a potassium ion (K⁺). cymitquimica.com

Table 1: Properties of the PVSK Repeating Unit :heavy_check_mark: Interactive table

| Property | Value | Source |

| Chemical Name | Potassium Ethenyl Sulfate | chembk.com |

| Molecular Formula | C₂H₃KO₄S | chembk.comthermofisher.com |

| Molar Mass | 162.21 g/mol | chembk.com |

| Backbone | Poly(vinyl) | cymitquimica.com |

| Pendant Group | Sulfate (-OSO₃⁻) | cymitquimica.com |

| Counterion | Potassium (K⁺) | cymitquimica.com |

Role of Sulfate Groups and Counterion Interactions in Polyelectrolyte Conformation

The conformation of PVSK in solution is dominated by electrostatic interactions. cjps.org The numerous sulfate groups along the polymer backbone are negatively charged and thus exert strong repulsive forces on each other. In a low-salt or salt-free aqueous environment, these intramolecular repulsions cause the polymer chain to adopt a highly extended and rigid conformation to maximize the distance between adjacent charged groups. nih.gov

Molecular Weight Distribution and Polydispersity in this compound Systems

Like most synthetic polymers, PVSK is not a monodisperse species but rather a collection of macromolecules with a range of molecular weights. This variation is described by the molecular weight distribution (MWD) and its breadth, the polydispersity index (PDI). Commercial grades of PVSK often have a high average molecular weight, typically cited as approximately 170,000 to 175,000 g/mol . thermofisher.combiosynth.comthermofisher.comchemicalbook.com For a sample with an average molecular weight of 175,000 g/mol , the polymer contains between 17,000 and 22,000 repeating vinyl sulfate units. biosynth.com

However, the molecular weight can be controlled during synthesis. For instance, specific polymerization methods have been used to produce PVSK with a much lower molecular weight, such as approximately 6,000 g/mol . researchgate.net The polydispersity of a polymer sample indicates the heterogeneity of chain lengths. A PDI value of 1.0 signifies a perfectly monodisperse sample where all chains have the same length, while higher values indicate a broader distribution. The synthesis method, such as free-radical polymerization, inherently leads to PDI values greater than 1. researchgate.net

Table 2: Examples of Molecular Weights for PVSK :heavy_check_mark: Interactive table

| Reported Average Molecular Weight ( g/mol ) | Corresponding Repeating Units (approx.) | Source |

| ~175,000 | 17,000 - 22,000 | biosynth.com |

| ~170,000 | ~1,048 | chemicalbook.com |

| ~6,000 | ~37 | researchgate.net |

Solution Behavior and Conformational States in Varied Solvent Environments

The solution behavior of PVSK is a direct manifestation of its polyelectrolyte nature. Its high water solubility is conferred by the strongly ionic sulfate groups. cymitquimica.combiosynth.com The conformation of the polymer in solution is highly dependent on the ionic strength of the solvent.

In Deionized Water (Low Ionic Strength): In a solvent with very few free ions, the electrostatic repulsion between the negatively charged sulfate groups on the polymer chain is at its maximum. This forces the chain into a stiff, extended, or rod-like conformation. nih.gov This extended state leads to high solution viscosity. Some researchers have noted that PVSK can be difficult to dissolve, remaining in suspension, which may be related to strong intermolecular interactions in the solid state. researchgate.net

In Saline Solutions (High Ionic Strength): When an external salt is added to the solution, the added ions (e.g., Na⁺, Cl⁻) increase the ionic strength of the medium. These ions, particularly the cations, effectively shield the negative charges on the polymer backbone. nih.govmdpi.com This screening effect diminishes the intramolecular electrostatic repulsion, allowing the chain to become more flexible. Consequently, the polymer transitions from an extended rod-like state to a more compact, random coil or globular conformation. nih.gov This conformational change typically results in a significant decrease in the viscosity of the solution.

This sensitivity of conformation to the solvent's ionic environment is a hallmark of polyelectrolytes and is central to the functional properties of PVSK in various applications.

Chemical Reactivity and Derivatization of Polyvinylsulfuric Acid Potassium Salt

Hydrolysis Pathways and Mechanisms of Sulfonate Groups

The stability of the sulfate (B86663) ester groups in polyvinylsulfuric acid potassium salt is a critical factor in its application. Hydrolysis of these groups involves the cleavage of the S-O bond. The mechanism of hydrolysis for sulfonate esters, in general, has been a subject of considerable study and can proceed through different pathways. acs.orgchembk.com

The hydrolysis of a sulfonate monoester can, in principle, occur via multiple mechanisms. Arguments have been made for both stepwise addition-elimination mechanisms, which involve a pentacoordinate intermediate, and concerted mechanisms that proceed through a single transition state. acs.orgchembk.com Computational studies on the alkaline hydrolysis of aryl benzenesulfonates suggest a concerted pathway that goes through an early transition state with minimal bond cleavage to the leaving group. chembk.comnih.gov

In the context of this compound, the hydrolysis of the pendant sulfate groups would lead to the formation of hydroxyl groups on the polymer backbone, converting it into polyvinyl alcohol, and releasing potassium bisulfate or sulfuric acid, depending on the pH. The rate and mechanism of this hydrolysis would be influenced by factors such as temperature, pH, and the presence of catalysts. For instance, acid-catalyzed hydrolysis of related sulfonamides has been shown to involve the potential unimolecular ring opening to form a sulfonylium ion.

Table 1: Potential Hydrolysis Mechanisms of Sulfonate Esters

| Mechanism | Description | Intermediates/Transition States | Influencing Factors |

|---|---|---|---|

| Stepwise (Addition-Elimination) | Nucleophilic attack on the sulfur atom forms a pentacoordinate intermediate, which then eliminates the leaving group. chembk.com | Pentacoordinate sulfur intermediate. chembk.com | Nature of the leaving group, solvent polarity. |

| Concerted | Bond formation with the nucleophile and bond cleavage to the leaving group occur simultaneously in a single step. chembk.com | Single transition state. chembk.com | Steric hindrance, nature of the nucleophile. |

Oxidation Reactions and Product Formation

The oxidation of this compound can occur at the polyvinyl backbone. While direct studies on the oxidation of PVSK are limited, research on the oxidation of polyvinyl alcohol (PVA), which shares the same carbon backbone, provides significant insights. nih.govgoogle.comresearchgate.net

Oxidation of the secondary alcohol groups (if any are present from partial hydrolysis) or the hydrocarbon backbone can be achieved using various oxidizing agents. For instance, oxidation of PVA has been demonstrated using persulfate activated by heat, Fe(II) ions, or zero-valent iron. nih.gov This process leads to the formation of carbonyl (ketone) and carboxyl groups along the polymer chain. researchgate.net One identified oxidation product of PVA is vinyl acetic acid. nih.gov

Another method involves the use of hydrogen peroxide in the presence of a transition metal catalyst like Cu(II). google.comresearchgate.net This reaction can be controlled to achieve a predictable reduction in the polymer's viscosity by chain scission. google.com The generation of aldehydic groups on the PVA backbone has also been reported, which can subsequently be used for cross-linking. google.com

When heated to decomposition, this compound is known to emit toxic fumes of sulfur oxides (SOx) and potassium oxide (K2O), indicating oxidative degradation at high temperatures. chemicalbook.com

Table 2: Oxidation Methods for Polyvinyl Alcohol (as a proxy for PVSK backbone)

| Oxidizing System | Conditions | Resulting Functional Groups | Reference |

|---|---|---|---|

| Persulfate (S₂O₈²⁻) activated by heat, Fe²⁺, or Fe⁰ | Aqueous solution, varying temperatures (20-80°C). nih.gov | Carbonyl and carboxyl groups, chain scission. nih.govresearchgate.net | nih.gov |

| Hydrogen Peroxide (H₂O₂) with Cu²⁺ catalyst | Aqueous solution, temperatures from 33°C to 150°C. google.com | Aldehydic and carboxylic groups, reduction in viscosity. google.com | google.com |

| Potassium Permanganate (KMnO₄) | - | Carbonyl and carboxyl groups. researchgate.net | researchgate.net |

Reduction Reactions and Associated Functional Group Transformations

Information regarding the reduction of this compound is not extensively documented. However, we can infer potential reactions based on the functional groups present. The sulfate ester group is generally resistant to reduction under typical catalytic hydrogenation conditions.

Reduction reactions would likely target any carbonyl groups that may have formed on the polymer backbone due to incidental oxidation. These could be reduced back to hydroxyl groups using standard reducing agents like sodium borohydride.

In related vinyl polymers such as polyvinyl chloride (PVC), reduction reactions have been explored. For instance, after dehydrochlorination to form polyene structures, these conjugated double bonds can be hydrogenated to aliphatic segments using catalysts like Wilkinson's catalyst. acs.org This suggests that if the PVSK backbone were to undergo elimination reactions, the resulting unsaturation could potentially be reduced.

Substitution Reactions of this compound

The pendant sulfate group on this compound can act as a leaving group in nucleophilic substitution reactions, although it is a relatively poor one compared to halides or tosylates. More commonly, derivatization occurs by first modifying the polymer backbone.

A relevant example is the modification of polyvinyl alcohol (PVA). The hydroxyl groups of PVA can be sulfonated using agents like chlorosulfonic acid. researchgate.net Subsequently, the resulting sulfonyl group can be substituted by nucleophiles. For instance, studies have shown the substitution of these sulfonyl groups with amino antibiotics like amoxicillin (B794) and cephalexin, forming sulfonamide linkages. researchgate.net This two-step process demonstrates a viable pathway for the functionalization of a polyvinyl backbone via sulfonate chemistry.

The general strategy for substitution on related polymers often involves converting the hydroxyl groups of PVA into better leaving groups, such as tosylates. mdpi.com These tosylated polymers can then readily undergo nucleophilic substitution with a variety of nucleophiles, including azides and amines. mdpi.com While this applies to PVA, it highlights a potential route for the derivatization of PVSK if the sulfate groups can be made more reactive or if a co-polymer with vinyl alcohol is used.

Table 3: Example of Substitution Reaction on a Sulfonated Polyvinyl Backbone

| Starting Polymer | Reagent 1 (Sulfonation) | Intermediate | Reagent 2 (Substitution) | Final Product | Reference |

|---|---|---|---|---|---|

| Polyvinyl Alcohol (PVA) | Chlorosulfonic Acid | Polyvinylsulfonyl Chloride | Amoxicillin / Cephalexin | Polyvinylsulfonamide-drug conjugate | researchgate.net |

Cross-linking Strategies and Network Formation

Cross-linking is a crucial method for modifying the physical properties of polymers, such as swelling behavior, mechanical strength, and thermal stability. For this compound, cross-linking can be achieved through several strategies.

One approach involves the acid-catalyzed dehydration between hydroxyl groups (if present from hydrolysis or as co-monomers) to form ether linkages. numberanalytics.com In the presence of a strong acid catalyst, such as p-toluenesulfonic acid, and heat, polyvinyl alcohol can be effectively cross-linked. numberanalytics.com Given that PVSK is a polyanionic sulfate, the acidic nature of the corresponding polyvinylsulfuric acid could potentially catalyze self-cross-linking upon heating, especially if some hydrolysis has occurred.

Another strategy involves radical-initiated cross-linking. For example, potassium persulfate (KPS) can be used as a radical initiator to cross-link polymers like polyvinylpyrrolidone (B124986) (PVP). chemicalbook.com The persulfate radicals can abstract hydrogen atoms from the polymer backbone, leading to the formation of polymer radicals that can then combine to form cross-links. chemicalbook.com This method could potentially be applied to PVSK to create a hydrogel network.

Furthermore, if the polymer is derivatized to contain other reactive groups, a wider range of cross-linking chemistries becomes available. For instance, the introduction of amine groups via substitution reactions would allow for cross-linking with dialdehydes or diisocyanates.

Theoretical and Computational Studies on Polyvinylsulfuric Acid Potassium Salt Systems

Density Functional Theory (DFT) Applications for Molecular Interactions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of Polyvinylsulfuric Acid Potassium Salt, DFT can be employed to elucidate the fundamental interactions between the polymer chain, its sulfate (B86663) groups, and the potassium counterions. These calculations provide a detailed understanding of the geometry, bonding, and electronic properties of the system.

DFT studies on analogous sulfated polymers have demonstrated the ability to calculate binding energies and investigate non-covalent interactions. For instance, DFT can be used to model the interaction of the sulfate groups with water molecules and potassium ions, revealing the nature of the solvation shell and the strength of ion pairing. The application of DFT can help in understanding the optimized geometry and adsorption properties of PVSK on various surfaces, which is crucial for its applications as a dispersant and stabilizer.

Key applications of DFT in the study of PVSK systems include:

Geometric Optimization: Determining the most stable three-dimensional arrangement of the vinylsulfuric acid monomer unit and its interaction with a potassium ion.

Interaction Energy Calculations: Quantifying the strength of the bond between the sulfate group and the potassium counterion, as well as the interactions with solvent molecules.

Electronic Property Analysis: Investigating the charge distribution and molecular electrostatic potential, which are critical for understanding how PVSK interacts with other molecules and surfaces.

While specific DFT studies focusing solely on this compound are not abundant in public literature, the principles and methodologies are well-established from research on other sulfated polymers and polyelectrolytes. These studies provide a robust framework for future computational investigations into the molecular interactions of PVSK.

Molecular Dynamics Simulations of this compound in Solution

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For this compound in an aqueous solution, MD simulations can provide a dynamic picture of the polymer's conformational changes, the distribution of counterions, and the structure of the surrounding water molecules.

MD simulations of similar polyelectrolytes, such as sodium polystyrene sulfonate (NaPSS), have revealed key aspects of their behavior in solution. aps.orgnih.gov These simulations show that the conformation of the polyelectrolyte chain is highly dependent on the fraction of charged monomers and the presence of counterions. aps.orgnih.gov For a highly charged polymer like PVSK, it is expected that the electrostatic repulsion between the sulfate groups would lead to a more extended chain conformation in solution.

A typical MD simulation of PVSK would involve the following components:

Force Fields: A set of parameters that describe the potential energy of the system, including bond lengths, angles, and non-bonded interactions.

Solvent Model: An explicit representation of water molecules to accurately capture the hydration effects.

Simulation Parameters: Temperature, pressure, and simulation time are controlled to mimic experimental conditions.

The results from MD simulations can provide valuable data on:

Radial Distribution Functions: To describe the probability of finding a potassium ion or a water molecule at a certain distance from a sulfate group.

Chain Conformation: Characterized by the radius of gyration and end-to-end distance of the polymer chain.

Counterion Dynamics: The mobility and binding of potassium ions to the polymer backbone.

The following table summarizes typical parameters that would be used in an MD simulation of PVSK in an aqueous solution, based on studies of analogous systems.

| Parameter | Description | Typical Value/Model |

| Polymer Model | All-atom or Coarse-grained representation of PVSK | All-atom for detailed interactions |

| Force Field | Defines the potential energy of the system | CHARMM, AMBER, or similar |

| Water Model | Explicit representation of water molecules | TIP3P, SPC/E |

| System Size | Number of polymer chains, ions, and water molecules | Dependent on desired concentration |

| Temperature | Controlled via a thermostat | 298 K (Room Temperature) |

| Pressure | Controlled via a barostat | 1 atm |

| Simulation Time | Duration of the simulation | Nanoseconds to Microseconds |

These simulations are instrumental in understanding the microscopic behavior that governs the macroscopic properties of PVSK solutions.

Thermodynamic Modeling of Polyelectrolyte Solutions and Phase Behavior

Thermodynamic models are essential for describing and predicting the phase behavior and colligative properties of polyelectrolyte solutions. For this compound, such models can be used to understand its solubility, osmotic pressure, and interaction with other components in a mixture. The presence of charges on the polymer chain and the mobile counterions introduces significant electrostatic contributions to the system's free energy, which must be accounted for in the models.

Several theoretical frameworks have been developed to model polyelectrolyte solutions. One notable approach is the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT), which has been extended to polyelectrolytes (pePC-SAFT). nih.gov This model considers contributions from chain connectivity, segment-segment interactions, and electrostatic forces. nih.gov Such a model can predict the degree of counterion condensation and the swelling behavior of hydrogels made from polyelectrolytes. nih.gov

The key thermodynamic properties that can be modeled for PVSK solutions include:

Osmotic Coefficient: A measure of the deviation of a solvent's chemical potential from ideal behavior.

Activity Coefficients: Of both the polymer and the counterions, which are crucial for understanding their chemical potential and reactivity.

Phase Diagrams: Predicting the conditions under which phase separation or coacervation might occur.

The development of accurate thermodynamic models for PVSK solutions is crucial for designing and optimizing industrial processes where this polymer is used, such as in water treatment and pharmaceutical formulations. tdl.org

Prediction of Counterion Condensation and Activity Coefficients in this compound Solutions

Counterion condensation is a critical phenomenon in polyelectrolyte solutions where a fraction of the counterions remains closely associated with the charged polymer chain. This occurs when the linear charge density of the polyelectrolyte exceeds a certain threshold. Given the sulfate group on each monomer unit, this compound is a highly charged polyelectrolyte where counterion condensation is expected to be significant.

Manning's theory of counterion condensation provides a foundational framework for understanding this phenomenon. The theory predicts that for a given polyelectrolyte, there is a critical charge density parameter, ξ. If the actual charge density of the polymer exceeds this critical value, counterions will "condense" onto the polymer backbone until the effective charge density is reduced to the critical value.

The Manning parameter is defined as: ξ = e² / (4πεε₀kTb)

where:

e is the elementary charge.

ε is the dielectric constant of the solvent.

ε₀ is the permittivity of free space.

k is the Boltzmann constant.

T is the absolute temperature.

b is the average distance between charges along the polymer chain.

For PVSK in water at room temperature, the high charge density (small 'b') leads to a large ξ value, indicating strong counterion condensation. This condensation significantly affects the thermodynamic properties of the solution, including the osmotic pressure and the activity coefficients of the free ions.

The fraction of free (uncondensed) counterions, Φ, can be estimated from Manning's theory. This, in turn, allows for the prediction of the mean activity coefficient of the salt in the polyelectrolyte solution. Experimental studies on analogous systems like sodium polystyrene sulfonate have shown reasonable agreement with the predictions of counterion condensation theory, particularly in dilute solutions. nih.gov

Electrostatic Interactions and Charge Density Effects on this compound Behavior

The behavior of this compound in solution is dominated by electrostatic interactions. The high negative charge density along the polymer backbone leads to strong repulsive forces between the monomer units, which influences the polymer's conformation. These electrostatic forces are also responsible for the strong interactions with the potassium counterions and other charged species in the solution.

The charge density of PVSK has a profound effect on several of its properties:

Polymer Conformation: Higher charge density generally leads to a more extended and rigid chain structure due to increased intramolecular repulsion.

Viscosity: The extended conformation of the polymer chains increases the viscosity of the solution.

Binding to Other Molecules: The strong negative charge allows PVSK to interact with positively charged molecules and surfaces, which is the basis for many of its applications.

Studies on sulfated polysaccharides have highlighted the importance of the sulfation pattern and charge density in their interactions with proteins and other biological macromolecules. nih.govnih.gov Higher levels of sulfation have been shown to increase the strength of these interactions. nih.gov This suggests that the high charge density of PVSK is a key factor in its biological activities and its use in biomedical applications.

The electrostatic interactions in PVSK solutions are screened by the presence of salt. Increasing the ionic strength of the solution reduces the range of the electrostatic forces, which can lead to a more coiled polymer conformation and a decrease in viscosity. This interplay between charge density and ionic strength is a central aspect of the physical chemistry of polyelectrolyte solutions.

Advanced Analytical Methodologies for Polyvinylsulfuric Acid Potassium Salt Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental in confirming the chemical identity and structural integrity of the PVSK polymer.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. For PVSK, FTIR analysis confirms the presence of the key sulfate (B86663) ester group on the polyvinyl backbone. The infrared spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrational frequencies of its chemical bonds.

Key characteristic absorption bands for Polyvinylsulfuric Acid Potassium Salt include strong absorptions related to the sulfate group, such as the S=O asymmetric and symmetric stretching vibrations. The C-O-S stretching vibration is also a critical identifier. Additionally, peaks corresponding to the C-H stretching and bending of the polymer backbone are observed. researchgate.netspectroscopyonline.com The analysis of these peaks confirms the successful sulfonation of the polyvinyl alcohol precursor.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2940 | C-H Stretching | Alkane (-CH₂-, -CH-) |

| ~1240 | S=O Asymmetric Stretching | Sulfate (-OSO₃⁻) |

| ~1070 | S-O Symmetric Stretching | Sulfate (-OSO₃⁻) |

| ~1000 | C-O Stretching | Ester (C-O-S) |

This interactive table summarizes the primary infrared absorption peaks used to identify this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for obtaining detailed structural information at the atomic level. Both ¹H and ¹³C NMR are employed to characterize PVSK.

¹H NMR provides information about the protons along the polymer backbone. The spectra typically show broad signals corresponding to the methine (-CH-) and methylene (B1212753) (-CH₂-) protons of the repeating vinyl units. researchgate.net The integration of these signals can help in understanding the polymer's basic structure. While ¹H NMR is crucial, relying on it alone can sometimes be insufficient for complex polymer systems where signals may overlap. nih.gov

¹³C NMR is used to analyze the carbon framework of the polymer. It can distinguish between the methylene (-CH₂) and methine (-CH-) carbons in the polymer backbone. Crucially, the chemical shift of the methine carbon directly attached to the sulfate group (-CH-OSO₃K) is significantly different from that of an unsubstituted carbon, providing a method to assess the degree of sulfonation. auremn.org.br A higher degree of sulfonation results in a more pronounced downfield shift for the corresponding carbon atom.

Table 2: Typical NMR Chemical Shifts (δ) for Polyvinylsulfuric Acid Salt in D₂O

| Nucleus | Group | Chemical Shift (ppm) |

| ¹H | Backbone -CH₂- | 1.4 - 2.9 |

| ¹H | Backbone -CH- | 2.9 - 4.2 |

| ¹³C | Backbone -CH₂- | ~45 |

| ¹³C | Backbone -CH-OSO₃⁻ | ~75 |

This interactive table presents typical chemical shift ranges observed in the NMR analysis of polyvinylsulfuric acid salts, aiding in structural confirmation. researchgate.net

Chromatographic Techniques for Molecular Weight Distribution Analysis

The performance of a polymer is often dictated by its molecular weight and the distribution of different chain lengths within the sample.

Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography, is the standard method for determining the molecular weight distribution of polymers. tainstruments.com The technique separates molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules. tainstruments.com

For PVSK, GPC analysis provides critical data on its average molecular weights (such as the number-average molecular weight, Mn, and weight-average molecular weight, Mw) and its polydispersity index (PDI = Mw/Mn). researchgate.net A low PDI value (closer to 1.0) indicates a narrow distribution of polymer chain lengths, which is desirable for a standard material. Commercially available PVSK often has an approximate weight-average molecular weight of 175,000 g/mol . fishersci.cathermofisher.comthermofisher.com

Table 3: Example GPC Data for a this compound Sample

| Parameter | Symbol | Value | Description |

| Weight-Average Molecular Weight | Mw | ~175,000 g/mol | Reflects the contribution of larger polymer chains. |

| Number-Average Molecular Weight | Mn | ~160,000 g/mol | Represents the average molecular weight by the number of chains. |

| Polydispersity Index | PDI | ~1.09 | A measure of the broadness of the molecular weight distribution. |

This interactive table shows representative molecular weight data for a PVSK standard, highlighting its high molecular weight and relatively narrow polydispersity. researchgate.net

Electroanalytical Methods

Electroanalytical techniques are used to probe the charge properties of PVSK, which are central to its primary application.

Colloidal titration is a simple and rapid method used to quantify the charge of polyelectrolytes in solution. chembk.com PVSK is a strong polyanion due to its negatively charged sulfate groups and serves as the primary standard titrant for the determination of positively charged (cationic) polymers. unnes.ac.idncsu.edu

The principle is based on the stoichiometric neutralization reaction that occurs when the polyanion (PVSK) is mixed with a polycation. unnes.ac.idsemanticscholar.org This interaction forms a neutral, insoluble polyelectrolyte complex. An indicator, typically Toluidine Blue, is used to detect the endpoint. unnes.ac.idfujifilm.com Toluidine Blue is a cationic dye that is blue in its free form. When all the cationic sample has been neutralized by the PVSK titrant, the first excess of PVSK interacts with the indicator, causing a distinct color change from blue to red-purple (a phenomenon known as metachromasy). unnes.ac.idfujifilm.com This sharp color change signals the equivalence point of the titration, allowing for the calculation of the charge concentration in the original sample.

Table 4: Components of a Typical Colloidal Titration

| Component | Role | Example |

| Analyte | Positively Charged Polymer (Polycation) | Glycol Chitosan (B1678972), Polydiallyldimethylammonium chloride (pDMDAAC) |

| Titrant | Negatively Charged Polymer (Polyanion) | This compound (PVSK) |

| Indicator | Endpoint Detection | Toluidine Blue (TB) |

| Reaction | Charge Neutralization | Formation of a neutral polyelectrolyte complex |

This interactive table outlines the key components and their functions in the colloidal titration method, where PVSK acts as the standard anionic titrant. ncsu.edufujifilm.com

Conductivity Measurements for Ionic Behavior and Stability

Conductivity measurements are crucial for understanding the ionic behavior of this compound in solution. As a polyelectrolyte, its conductivity is influenced by factors such as concentration, temperature, and the presence of other ions. The potassium salt of polyvinylsulfuric acid is utilized in applications where ionic conductivity is a key property, such as in electrochemistry for the development of sensors and batteries. evitachem.com

The conductivity of an aqueous solution of this compound is primarily due to the mobility of the potassium ions (K⁺) and the polyanion. The degree of dissociation and the mobility of the ions are critical parameters. Studies on similar water-soluble polymer systems with potassium chloride (KCl) have shown that the limiting molar conductance can be evaluated using various equations to understand ion-solvent and ion-ion interactions. researchgate.net The electrical conductivity of electrolytes is dependent on the number of free ions, their charge, and their mobility. researchgate.net The mobility, in turn, is affected by the ion's radius, the solvent's viscosity, and ionic interactions. researchgate.net

The stability of this compound in solution can also be monitored through conductivity measurements. Changes in conductivity over time can indicate degradation of the polymer backbone or alterations in the ionic environment. For instance, a decrease in conductivity might suggest ion pairing or a reduction in the number of free charge carriers. The compound is noted to be generally stable across a range of pH levels. evitachem.com

| Parameter | Description | Significance for this compound |

| Molar Conductivity (Λ) | The conductivity of a solution per mole of electrolyte. | Indicates the efficiency of charge transport by the potassium and polyvinylsulfate ions. |

| Limiting Molar Conductivity (Λ₀) | The molar conductivity at infinite dilution. | Provides insight into the maximum ionic mobility and the degree of dissociation. |

| Dissociation Constant (Kd) | An equilibrium constant for the dissociation of the polyelectrolyte. | Quantifies the extent to which the potassium salt dissociates in solution, impacting conductivity. |

| Stability over Time | Monitoring conductivity at set intervals. | Assesses the chemical and physical stability of the polyelectrolyte solution. |

Thermal Analysis for Stability and Phase Transitions (excluding decomposition temperature as basic property)

Thermal analysis techniques are essential for evaluating the stability and phase behavior of this compound beyond its basic decomposition temperature.

Thermogravimetric Analysis (TGA)

For poly(vinylsulfonic acid) sodium salt, TGA reveals a multi-stage degradation process. marquette.edu A similar pattern can be anticipated for the potassium salt, with variations in the onset temperatures and residue amounts due to the different atomic weights and ionic characteristics of potassium versus sodium.

A study on poly(vinylsulfonic acid) sodium salt showed the following degradation stages in both nitrogen and air atmospheres: marquette.edu

Stage 1: An initial mass loss attributed to physically retained water, typically occurring between 70°C and 150°C. marquette.edu

Stage 2: The primary degradation of the polymer, commencing around 200°C and continuing to approximately 350°C. marquette.edu

Stage 3: A further degradation step from 350°C to 400°C. marquette.edu

Stage 4: A final stage of degradation from 400°C to 570°C, leaving a significant non-volatile residue (around 55% at 600°C). marquette.edu

It is noteworthy that the thermal degradation of poly(vinylsulfonic acid) itself occurs at lower temperatures compared to its salt form. marquette.edu When heated, the material is also noted to produce a significant amount of foam. marquette.edu

| Degradation Stage (based on Sodium Salt) | Approximate Temperature Range (°C) | Description of Mass Loss |

| 1 | 70 - 150 | Loss of adsorbed water. |

| 2 | 200 - 350 | Initial polymer degradation. |

| 3 | 350 - 400 | Secondary degradation phase. |

| 4 | 400 - 570 | Final degradation, leading to a stable residue. |

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a powerful technique for investigating phase transitions, such as the glass transition temperature (Tg), in polymeric materials. acs.org The Tg is a critical parameter for understanding the mechanical and physical properties of the polymer. For polyelectrolytes like this compound, the Tg can be influenced by factors such as water content, the nature of the counter-ion (in this case, potassium), and the presence of plasticizers. acs.orgmdpi.com

In DSC analysis, a polymer sample is heated or cooled at a controlled rate, and the heat flow required to maintain the sample at the same temperature as a reference is measured. A phase transition is observed as a change in the heat flow. For amorphous or semi-crystalline polymers, the glass transition appears as a step-like change in the heat capacity. acs.org

While specific DSC studies on this compound are not extensively documented in public literature, research on other polyelectrolyte systems provides a framework for the expected behavior. For instance, in studies of other solid polymer electrolytes, DSC has been used to determine the effect of salts and plasticizers on the glass transition temperature. The addition of salts can affect the Tg by influencing the mobility of the polymer chains. mdpi.com A lower Tg is often associated with increased amorphousness and higher ionic conductivity. mdpi.com

| Thermal Event | Description | Expected Observation in DSC Thermogram |

| Glass Transition (Tg) | The reversible transition in amorphous materials from a hard, glassy state to a rubbery state. | A step-like change in the baseline of the heat flow curve. |

| Melting (Tm) | The transition of a crystalline solid to a liquid. | An endothermic peak. |

| Crystallization (Tc) | The formation of a crystalline structure from a molten or amorphous state upon cooling. | An exothermic peak. |

Elemental Analysis for Stoichiometric Validation and Impurity Profiling

Elemental analysis is a fundamental technique for verifying the stoichiometric composition of this compound and for identifying and quantifying impurities. The theoretical chemical formula for the repeating monomer unit is (C₂H₃KO₄S)n. acs.org

The primary elements of interest are carbon (C), hydrogen (H), potassium (K), and sulfur (S). The weight percentages of these elements in the pure polymer can be calculated based on the molecular weight of the repeating unit. Commercial sources of this compound often specify a minimum potassium content, for example, ≥21.2%. fishersci.com

Elemental analysis can be performed using various techniques, including:

Combustion Analysis: Used to determine the percentages of carbon and hydrogen.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS): Commonly used for the accurate determination of potassium content.

X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that can identify the elemental composition and chemical states of the elements on the polymer surface.

Deviations from the theoretical elemental composition can indicate the presence of impurities, residual solvents, or incomplete sulfonation or salt formation. For instance, a lower than expected potassium or sulfur content could suggest issues with the synthesis process.

| Element | Theoretical Weight % (for monomer unit) | Analytical Technique(s) | Purpose of Analysis |

| Carbon (C) | 14.81% | Combustion Analysis, XPS | Confirmation of polymer backbone. |

| Hydrogen (H) | 1.86% | Combustion Analysis | Confirmation of polymer backbone. |

| Potassium (K) | 24.10% | ICP-OES, AAS, XPS | Validation of salt formation and stoichiometry. |

| Sulfur (S) | 19.77% | ICP-OES, XPS | Confirmation of sulfonation. |

| Oxygen (O) | 39.46% | XPS (often determined by difference) | Confirmation of sulfate groups. |

Microscopic Techniques for Morphological Characterization of this compound Assemblies

Microscopic techniques are invaluable for visualizing the morphology and structure of this compound, particularly in its assembled forms such as films, membranes, or nanoparticles.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a material. For this compound films or powders, SEM can reveal information about:

Surface smoothness or roughness.

The presence of pores and their distribution.

In studies of other polyelectrolyte multilayers, SEM has been used to observe the film thickness and the degree of order or disorder within the layers. acs.orgacs.org

Atomic Force Microscopy (AFM) is another powerful surface imaging technique that can provide three-dimensional topographical information at the nanoscale. AFM is particularly useful for:

Quantifying surface roughness with high precision.

Visualizing the arrangement of polymer chains on a substrate.

Studying the morphology of self-assembled polyelectrolyte structures.

Research on other polyelectrolyte systems has demonstrated the use of AFM to characterize the surface morphology of thin films and to understand how different preparation methods affect the final structure. acs.org

The assembly of this compound with other polymers or nanoparticles can lead to complex structures. Techniques like SEM and AFM are critical for understanding these assemblies, which is essential for applications in areas like controlled-release systems and functional coatings. amazonaws.comresearchgate.net

| Technique | Information Obtained | Relevance to this compound |

| Scanning Electron Microscopy (SEM) | Surface topography, porosity, cross-sectional views. | Characterizing the morphology of films, membranes, and powders; assessing uniformity and defects. |

| Atomic Force Microscopy (AFM) | 3D surface topography, nanoscale roughness, phase imaging. | Detailed analysis of surface features of thin films and self-assembled structures. |

| Transmission Electron Microscopy (TEM) | Internal structure, morphology of nanoparticles. | Characterizing the size, shape, and internal structure of nanoparticle assemblies. |

Interactions of Polyvinylsulfuric Acid Potassium Salt with Diverse Systems

Polyelectrolyte Complexation with Oppositely Charged Polymers

PVSK readily forms polyelectrolyte complexes (PECs) with cationic polymers (polycations). This process involves the association of the negatively charged sulfate (B86663) groups on the PVSK backbone with positively charged functional groups on a partner polymer, such as the amino groups found in chitosan (B1678972) or poly(allylamine) (PAA). acs.orgresearchgate.net The formation of these complexes is a cornerstone of techniques like layer-by-layer (LBL) assembly, where alternating layers of anionic PVSK and a suitable polycation are deposited onto a substrate to create multilayered thin films. researchgate.netresearchgate.netresearchgate.net

The principal mechanism driving the formation of PECs with PVSK is the strong, long-range electrostatic attraction between the oppositely charged polyelectrolytes. This charge neutralization leads to the release of counter-ions (like K⁺ from PVSK and Cl⁻ from a polycation salt) into the solution, an entropically favorable process that helps drive the complexation forward.

The stoichiometry of the resulting complex—the precise ratio of the two polymers—is dictated by the principle of charge neutrality. It depends heavily on the linear charge density of both the PVSK and the interacting polycation. For instance, the binding of poly-L-lysine to the anionic polymer alginate is primarily governed by the quantity of available dissociable negative charges on the alginate surface. nih.gov Similarly, the stoichiometry in a PVSK-based complex is achieved when the number of negative charges from its sulfate groups is balanced by the number of positive charges from the polycation. nih.gov Studies on analogous systems, such as those involving γ-poly-glutamic acid (PGA) and ε-poly-L-lysine (PLL), have shown that stable complexes form at a specific mass ratio, which in that case was found to be 1:4 (PGA:PLL) at saturation. researchgate.net

| Polycation | Positively Charged Group | Primary Interaction Mechanism | Reference |

|---|---|---|---|

| Poly(allylamine) (PAA) | Amine (-NH₂) | Electrostatic Attraction | acs.orgresearchgate.net |

| Chitosan | Amine (-NH₂) | Electrostatic Attraction | researchgate.netresearchgate.netmdpi.com |

| Poly-L-lysine (PLL) | Amine (-NH₂) | Electrostatic Attraction | nih.govresearchgate.net |

The stability of PVSK-based polyelectrolyte complexes is highly sensitive to the properties of the surrounding medium, particularly ionic strength and pH. wmich.edu

Ionic Strength: The presence of low molecular weight salts in the solution can significantly impact complex stability. At low concentrations, salts have a minimal effect. However, as the ionic strength increases, the added ions (e.g., Na⁺ and Cl⁻) effectively shield the charges on the polymer backbones. researchgate.netresearchgate.net This screening effect weakens the electrostatic attraction between the polyanion and polycation, which can lead to the dissociation of the complex or promote aggregation. researchgate.netresearchgate.net Research on other polyelectrolyte systems has demonstrated that high salt concentrations can lead to the "stripping" or dissolution of multilayer films. researchgate.net

pH: The pH of the solution is a critical factor, especially when the charge of the polycation is pH-dependent, as is the case for polymers like chitosan and poly-L-lysine. mdpi.com Chitosan, for example, is positively charged at a pH below approximately 6.5 due to the protonation of its amino groups, but it becomes progressively less charged and insoluble at higher pH values. mdpi.com Therefore, stable complex formation between PVSK and chitosan is favored in acidic to neutral conditions where both polymers are highly charged. Insoluble complexes are most robustly formed under pH conditions that maximize the electrostatic attraction between the two polymers. researchgate.net

Metal Ion Sequestration and Binding Mechanisms

The dense arrangement of anionic sulfate groups along the PVSK backbone makes it an effective chelating agent for positively charged metal ions. The primary binding mechanism is the electrostatic interaction and coordination between the negatively charged oxygen atoms of the sulfate groups and the cationic metal ions. A single polymer chain can offer multiple binding sites, acting as a multidentate ligand that sequesters ions from a solution.

While extensive data on PVSK's specific binding constants for various metals is not broadly published, the principles can be understood from studies of metal binding to other biological and synthetic molecules. nih.govresearchgate.netnih.gov Techniques such as Isothermal Titration Calorimetry (ITC) are used to determine key parameters like the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). nih.govnih.gov The table below provides an illustrative example of the type of data obtained from such research, showing how different metal ions can exhibit varied binding affinities to a chelating agent.

| Metal Ion | Ionic Radius (Å) | Potential Binding Affinity (Kd) | Binding Stoichiometry (n) (ions per polymer chain) |

|---|---|---|---|

| Calcium (Ca²⁺) | 1.00 | Moderate | High |

| Copper (Cu²⁺) | 0.73 | High | Moderate |

| Zinc (Zn²⁺) | 0.74 | High | Moderate |

| Iron (Fe³⁺) | 0.65 | Very High | Low |

Interaction with Biomolecules (excluding biological effects or clinical outcomes)

PVSK's strong polyanionic character also governs its interactions with biological macromolecules like proteins and the lipid components of cell membranes.

Proteins are complex ampholytes, possessing both positive and negative charges on their surfaces depending on their amino acid composition and the ambient pH. PVSK can engage in strong electrostatic interactions with proteins that exhibit a net positive charge or have positively charged domains. This interaction is the basis for using PVSK in the layer-by-layer immobilization of enzymes onto surfaces for applications like biosensors. acs.orgresearchgate.net

For example, glucose oxidase (GOD) has been successfully incorporated into multilayer films with PVSK and a polycation. acs.orgresearchgate.net The electrostatic forces between the charged polymers and the surface charges of the enzyme facilitate its stable entrapment within the polymer matrix. acs.org Conversely, PVSK would exhibit repulsive forces with strongly anionic proteins like bovine serum albumin (BSA) at neutral pH, which can be utilized to create protein-resistant surfaces. nih.govresearchgate.net The strength and nature of the interaction (attractive or repulsive) are thus tunable by altering the pH, which modifies the net charge of the protein.

| Biomolecule | Context of Interaction | Governing Mechanism | Reference |

|---|---|---|---|

| Glucose Oxidase (GOD) | Immobilization in layer-by-layer films for biosensors | Electrostatic attraction within a polyelectrolyte complex | acs.orgresearchgate.netresearchgate.net |

| Trypsin | Potential for electrostatic binding (inferred from studies with other polyanions) | Attraction between anionic polymer and positively charged protein | chalmers.se |

| Bovine Serum Albumin (BSA) | Used to block non-specific binding; interaction is generally repulsive at neutral pH | Repulsion between two negatively charged species | nih.gov |

The interaction of PVSK with lipid bilayers, the primary structure of cell membranes, is also dictated by electrostatics. Cell membranes typically have a net negative surface charge due to the presence of anionic phospholipids (B1166683) like phosphatidylserine. This would suggest a generally repulsive interaction with PVSK.

However, lipid membranes are complex mosaics containing zwitterionic lipids (like phosphatidylcholine) and domains of varying charge. PVSK can interact attractively with positively charged lipid headgroups or with cationic domains on the membrane surface. This principle is illustrated by the behavior of the polycation poly-L-lysine, which promotes cell adhesion by interacting with negatively charged components of the cell membrane. sigmaaldrich.com PVSK would be expected to interact strongly with artificial membranes or lipid vesicles specifically formulated with cationic lipids. Such interactions could lead to the adsorption of the polymer onto the vesicle surface or, at higher concentrations, the induction of structural changes like membrane tubulation or disruption, a phenomenon observed with other charged macromolecules. nih.gov

| Lipid Headgroup Type | Example | Net Charge | Predicted Interaction with PVSK |

|---|---|---|---|

| Anionic | Phosphatidylserine (PS), Phosphatidylglycerol (PG) | Negative | Repulsive |

| Zwitterionic | Phosphatidylcholine (PC), Phosphatidylethanolamine (PE) | Neutral | Weak, potentially attractive via dipole interactions |

| Cationic | Ethylphosphocholine (EDOPC) (Synthetic) | Positive | Strongly Attractive |

Interfacial Phenomena and Surface Adsorption of Polyvinylsulfuric Acid Potassium Salt